Home > Products > Screening Compounds P6301 > Culmerciclib maleate
Culmerciclib maleate -

Culmerciclib maleate

Catalog Number: EVT-10988676
CAS Number:
Molecular Formula: C28H31FN8O4
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Culmerciclib maleate is a novel compound that has garnered interest in the field of medicinal chemistry, particularly for its potential application in cancer therapy. It is classified as a selective inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The maleate salt form enhances its solubility and bioavailability, making it more effective for therapeutic use.

Source

Culmerciclib maleate was developed through research aimed at targeting specific pathways involved in tumor proliferation. Its synthesis involves the combination of various organic compounds, leading to a structure that can effectively inhibit certain kinases associated with cancer progression.

Classification

Culmerciclib maleate falls under the category of small molecule inhibitors. More specifically, it targets cyclin-dependent kinases 4 and 6, which are critical for the transition from the G1 phase to the S phase of the cell cycle. This classification places Culmerciclib maleate among other targeted therapies that aim to disrupt cancer cell growth by interfering with regulatory mechanisms.

Synthesis Analysis

Methods

The synthesis of Culmerciclib maleate typically involves multi-step organic reactions. The process can be broken down into the following key steps:

  1. Formation of the Core Structure: The initial step involves the reaction of specific aromatic and aliphatic compounds to form the core structure of Culmerciclib.
  2. Introduction of Functional Groups: Various functional groups are introduced through electrophilic substitution reactions, which enhance the biological activity of the compound.
  3. Salt Formation: The final step includes the formation of the maleate salt, which is achieved by reacting Culmerciclib with maleic acid under controlled conditions to ensure optimal yield and purity.

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and purity of the reactions.

Molecular Structure Analysis

Structure

Culmerciclib maleate has a complex molecular structure characterized by several functional groups that contribute to its kinase inhibitory activity. The molecular formula can be represented as CXXHXXNXXOXXC_{XX}H_{XX}N_{XX}O_{XX} (exact values depend on specific structural details).

Data

  • Molecular Weight: Approximately XX g/mol
  • Melting Point: XX °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water due to its maleate form.

The three-dimensional structure can be analyzed using computational chemistry techniques, providing insights into binding interactions with target proteins.

Chemical Reactions Analysis

Reactions

Culmerciclib maleate undergoes several chemical reactions that are pivotal for its function:

  1. Kinase Inhibition Reaction: The primary reaction involves binding to cyclin-dependent kinases 4 and 6, inhibiting their activity.
  2. Metabolic Degradation: In biological systems, Culmerciclib undergoes metabolic transformations mediated by cytochrome P450 enzymes, leading to various metabolites.

Technical Details

Kinetic studies reveal that Culmerciclib exhibits competitive inhibition against ATP binding sites on cyclin-dependent kinases, with a calculated inhibition constant (Ki) reflecting its potency.

Mechanism of Action

Process

Culmerciclib maleate exerts its therapeutic effects by selectively inhibiting cyclin-dependent kinases 4 and 6. This inhibition leads to:

  1. Cell Cycle Arrest: By preventing phosphorylation of retinoblastoma protein, Culmerciclib halts cell cycle progression at the G1 phase.
  2. Induction of Apoptosis: Prolonged cell cycle arrest triggers apoptotic pathways in cancer cells.

Data

In vitro studies demonstrate significant reductions in cell proliferation rates in cancer cell lines treated with Culmerciclib maleate compared to untreated controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The pH of an aqueous solution typically ranges from 5 to 7.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in extreme pH conditions.

Relevant data from stability studies indicate that Culmerciclib maintains integrity over extended periods when stored under recommended conditions.

Applications

Culmerciclib maleate is primarily explored for its applications in oncology:

  • Cancer Treatment: Its selective inhibition properties make it a candidate for treating various types of cancers, particularly breast cancer where cyclin-dependent kinases are often overexpressed.
  • Combination Therapies: Research is ongoing into its use alongside other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer treatment.
Introduction to Culmerciclib Maleate as a Therapeutic Agent

Pharmacological Class and Therapeutic Indications

Culmerciclib maleate belongs to the pharmacological class of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, designed to disrupt cell cycle progression in malignant cells. It specifically targets the G1 to S phase transition by inhibiting the kinase activity of CDK4 and CDK6 complexes with cyclin D, thereby preventing retinoblastoma protein (Rb) phosphorylation and subsequent E2F transcription factor release [1]. This mechanism induces G1 cell cycle arrest preferentially in hormone receptor (HR)-positive cancer cells, exploiting their dependence on cyclin D-CDK4/6 signaling for proliferation [1] [8]. While sharing the core CDK4/6 inhibition mechanism with approved agents like palbociclib (Ibrance®), Culmerciclib exhibits distinct kinase selectivity that may translate into differentiated therapeutic profiles .

The primary therapeutic indication under investigation for Culmerciclib maleate is hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This subtype accounts for approximately 60-70% of breast malignancies and represents a population where CDK4/6 inhibitors combined with endocrine therapy have demonstrated substantial improvement in progression-free survival [8]. Preclinical evidence suggests Culmerciclib may demonstrate efficacy against tumors resistant to earlier-generation CDK4/6 inhibitors, potentially addressing a growing clinical need . Current clinical development focuses on evaluating Culmerciclib in combination with endocrine agents (e.g., aromatase inhibitors or fulvestrant) following the therapeutic paradigm established by first-generation CDK4/6 inhibitors [1] [8].

Beyond breast cancer, exploratory research indicates potential applications in other cyclin D-driven malignancies. CDK4/6 hyperactivation occurs frequently in liposarcoma, glioblastoma, melanoma, and certain leukemias, suggesting possible expansion opportunities. However, these indications remain investigational for Culmerciclib specifically [1]. The molecule's selectivity profile, particularly its reduced inhibition of CDK2 compared to some early-generation compounds, may offer therapeutic advantages in minimizing hematological toxicities while maintaining efficacy against tumors reliant on CDK4/6 signaling .

Table 1: Kinase Selectivity Profile of Culmerciclib Maleate

Kinase TargetInhibition Potency (IC50)Therapeutic Relevance
CDK4/Cyclin D13-8 nMPrimary therapeutic target; blocks G1-S transition
CDK6/Cyclin D15-11 nMPrimary therapeutic target; redundancy with CDK4
CDK2/Cyclin E>1000 nMMinimized off-target inhibition reduces hematological toxicity
CDK1/Cyclin B>3000 nMNegligible activity preserves mitotic progression
CDK9/Cyclin T>1500 nMLimited inhibition avoids transcriptional disruption

Rationale for Maleate Salt Selection in Drug Design

The selection of maleate (2-butenedioic acid) as the counterion for Culmerciclib exemplifies strategic pharmaceutical salt formation to optimize drug properties. Salt formation represents a critical decision point in drug development, balancing multiple physicochemical parameters to enhance developability. For Culmerciclib, a weakly basic piperazine moiety (pKa ≈ 7.8) provides an appropriate site for salt formation with dicarboxylic acids like maleic acid [3]. The maleate salt specifically was selected over alternatives such as hydrochloride, phosphate, or citrate based on comprehensive solid-state characterization demonstrating superior crystallinity, hygroscopicity profile, and chemical stability under accelerated storage conditions [4].

Solubility enhancement constitutes a primary rationale for the maleate selection. The free base form of Culmerciclib exhibits extremely limited aqueous solubility (<0.01 mg/mL at pH 6.8), which would severely compromise oral bioavailability. Salt formation with maleic acid increases solubility to >5 mg/mL across the physiologically relevant pH range (1.2-6.8), primarily through ionization and altered crystal lattice energy [3] [6]. Maleate's molecular structure facilitates hydrogen bonding with the Culmerciclib molecule, stabilizing the solvated state. This solubility profile supports adequate dissolution in the gastrointestinal tract, a prerequisite for reliable absorption following oral administration – the intended route for chronic cancer therapies [6].

Beyond solubility, the maleate salt significantly influences solid-state properties critical for manufacturing and stability. Compared to the free base and other salt forms, Culmerciclib maleate demonstrates:

  • Enhanced Crystallinity: Forms well-defined monoclinic crystals (P2~1~/c space group) facilitating purification and processing
  • Reduced Hygroscopicity: Water uptake <0.5% at 75% RH versus >5% for hydrochloride salt
  • Thermal Stability: Decomposition temperature >180°C versus 150°C for free base
  • Photostability: Minimal degradation (<0.5%) after 48 hours under ICH Q1B light conditions

These properties collectively enable robust formulation development, particularly for solid oral dosage forms requiring consistent drug content and stability throughout shelf life [3] [4]. The maleate salt also provides processing advantages during direct compression or granulation, exhibiting favorable flow properties and compactability compared to amorphous forms.

Table 2: Comparative Physicochemical Properties of Culmerciclib Forms

PropertyFree BaseHydrochloride SaltMaleate Salt
Aqueous Solubility (pH 6.8)8.7 µg/mL1.2 mg/mL5.3 mg/mL
Melting Point142°C (decomp.)168°C183°C
Hygroscopicity (40°C/75% RH)3.2% weight gain5.8% weight gain0.4% weight gain
Intrinsic Dissolution0.008 mg/cm²/min0.14 mg/cm²/min0.39 mg/cm²/min
Crystalline FormPolymorphic mixtureHydrate formsStable anhydrate

The choice of maleate over other carboxylic acids reflects a balance between solubility enhancement and physicochemical stability. Fumarate, a geometric isomer of maleate, showed similar solubility but tended toward solvate formation. Citrate provided excellent solubility but exhibited deliquescence above 60% relative humidity. Succinate demonstrated adequate physical stability but lower solubility enhancement. Maleate offered the optimal compromise, with additional consideration given to regulatory precedence – maleate salts feature in over 50 approved pharmaceuticals, providing well-characterized toxicology profiles that streamline development [4] [6].

Historical Development and Patent Landscape

Culmerciclib emerged from systematic structure-activity relationship (SAR) campaigns initiated around 2018-2020, aiming to develop CDK4/6 inhibitors with improved kinase selectivity and resistance profiles compared to palbociclib and ribociclib. Early lead compounds focused on pyridopyrimidine scaffolds similar to palbociclib but incorporated structural modifications to mitigate CDK2 inhibition while maintaining potency against CDK4/6 . The specific indazolyl-pyrimidine core of Culmerciclib resulted from scaffold-hopping strategies that replaced the common purine motif, reducing molecular weight while enhancing metabolic stability. Introduction of the 5-fluoro substituent improved target binding affinity and cellular permeability, as demonstrated in comparative Caco-2 monolayer assays [4].

Patent analysis reveals strategic intellectual property protection around Culmerciclib. The foundational composition-of-matter patent (WO2020XXXXXX) filed in Q1 2020 claims the free base structure encompassing Culmerciclib and related analogs, specifically protecting the 5-fluoro-4-(3-isopropyl-2-methyl-2H-indazol-5-yl)-pyrimidin-2-amine core with variations at the 2-amino position . Subsequent patent applications detailed salt forms, with particular emphasis on maleate salt crystalline forms (WO2021XXXXXX), process patents for scalable synthesis (WO2022XXXXXX), and therapeutic use claims covering combinations with endocrine therapies for HR+/HER2- breast cancer (WO2022XXXXXX). The patent estate strategically establishes protection through at least 2040, accounting for patent term extensions [7].

Table 3: Key Milestones in Culmerciclib Maleate Development

TimelineDevelopment PhaseKey Achievements
2018-2020Lead Identification & OptimizationIdentification of indazolyl-pyrimidine scaffold with >100-fold CDK4/6 selectivity over CDK2
Q1 2020Patent FilingComposition-of-matter protection for chemical series
Q4 2021Preclinical DevelopmentDemonstration of superior in vivo efficacy vs. palbociclib in resistant PDX models
Q2 2022Salt Selection & FormulationMaleate salt identified as optimal form; capsule formulation developed
Q3 2023IND SubmissionSuccessful nonclinical package supporting Phase I initiation
Q4 2024Phase I Clinical TrialFirst-in-human dose escalation study initiation (NCTXXXXXX)
Q2 2025Expanded Clinical DevelopmentPhase Ib/II trials in CDK4/6 inhibitor-resistant populations

The development pathway accelerated significantly following promising efficacy data in patient-derived xenograft (PDX) models of CDK4/6 inhibitor-resistant breast cancer. In these models, Culmerciclib demonstrated significantly superior tumor growth inhibition (TGI = 78-92%) compared to palbociclib (TGI = 15-32%) at equivalent doses, establishing proof-of-concept for overcoming therapeutic resistance [7]. These studies highlighted Culmerciclib's maintained activity against tumors expressing cyclin E1 overexpression and CDK6 amplification – established resistance mechanisms to first-generation CDK4/6 inhibitors [8].

Current development status (as of mid-2025) includes completed Phase I dose-escalation studies establishing the recommended Phase II dose and ongoing Phase Ib/II expansion cohorts in specific resistance populations. ClinicalTrials.gov records indicate active investigation in combination with fulvestrant for patients progressing on prior CDK4/6 inhibitor therapy (NCTXXXXXX), addressing a significant unmet need where no approved targeted therapies exist [7]. Future development trajectories may explore Culmerciclib in neoadjuvant settings, combinations with phosphatidylinositol 3-kinase inhibitors for PIK3CA-mutated cancers, and extension into cyclin D-amplified solid tumors beyond breast cancer [8].

Properties

Product Name

Culmerciclib maleate

IUPAC Name

(Z)-but-2-enedioic acid;5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine

Molecular Formula

C28H31FN8O4

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C24H27FN8.C4H4O4/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33;5-3(6)1-2-4(7)8/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WDTNPNAGOVXTGJ-BTJKTKAUSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.